molecular formula C30H49N9O8 B15094147 Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA

Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA

Cat. No.: B15094147
M. Wt: 663.8 g/mol
InChI Key: CGGHMGOAVQFUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is commonly used as a chromogenic substrate for various enzymatic assays, particularly for detecting bacterial endotoxins and clotting enzymes in horseshoe crabs . The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantified colorimetrically.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The Boc (tert-butyloxycarbonyl) group is used to protect the amino groups during the synthesis .

    Attachment to Resin: The first amino acid, Boc-DL-Val, is attached to a solid resin.

    Coupling: The subsequent amino acids (Boc-DL-Leu, Gly, DL-Arg) are coupled stepwise using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized and stored under specific conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific enzymes, which cleave the peptide bond to release p-nitroaniline.

Common Reagents and Conditions

    Enzymes: Clotting enzymes from horseshoe crabs, bacterial endotoxin-induced amidases.

    Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected colorimetrically at 405 nm .

Scientific Research Applications

Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA involves its cleavage by specific enzymes. Upon enzymatic cleavage, the peptide bond between the arginine and p-nitroaniline is broken, releasing p-nitroaniline. This release can be quantified colorimetrically, providing a measure of enzyme activity or endotoxin levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA is unique due to its specific sequence and the use of p-nitroaniline as the chromogenic group. This allows for sensitive and specific detection of enzymatic activity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N9O8/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGHMGOAVQFUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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